Dolichol 16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

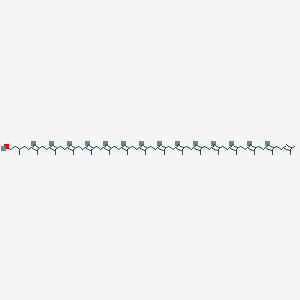

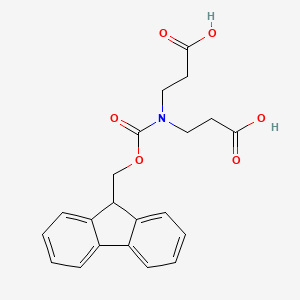

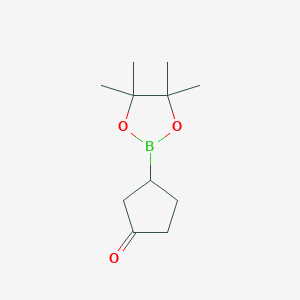

Dolichol refers to a group of long-chain mostly unsaturated organic compounds that consist of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate .

Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . A cis (or Z) -prenyltransferase (Dehydrodolichyl diphosphate synthase in humans) catalyzes the condensation of farnesyl diphosphate (FPP) with a varying number .Molecular Structure Analysis

Dolichol is made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . The structure of dolichols modulates the properties of membranes .Chemical Reactions Analysis

Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 (where Glc is glucose, Man is mannose, and GlcNAc is N-acetylglucosamine). This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains .Physical And Chemical Properties Analysis

Dolichols are long-chain unsaturated polyisoprenoids present in all eukaryotic cells . They consist of 15 to 23 isoprenic units depending on the species . The structure of dolichols modulates the properties of membranes .Applications De Recherche Scientifique

1. Role in Plant Photosynthetic Tissue

Dolichol 16 (Dol-16) has been identified as a dominant polyisoprenoid alcohol in the photosynthetic tissue of the fern Matteucia struthiopteris. Present as a mixture of prenologues composed of 14 up to 20 isoprene units, Dol-16 dominated in the leaves of the fern, comprising approximately 0.004% of the fresh weight of fresh plant tissue (Wojtas et al., 2005).

2. Antioxidant Properties in Aging

Dolichol levels increase with age, and it has been suggested that dolichol may act as a radical scavenger of peroxidized lipids in cell membranes. This indicates a potential role for dolichol in the antioxidant defense system, particularly in the context of aging and oxidative stress (Bergamini et al., 2004).

3. Implication in Protein Glycosylation

Dolichol plays a crucial role in protein glycosylation processes. In yeast Saccharomyces cerevisiae, it has been identified as a sugar carrier in glycosylation in the endoplasmic reticulum (ER). The study of two cis-prenyltransferases in yeast provided insight into their distinct physiological roles in dolichol synthesis (Sato et al., 2001).

4. UV-Absorbing Properties and Skin Protection

Dolichol's role in skin protection against UV radiation has been studied. It was found that dolichol undergoes spectral modifications upon UV irradiation, suggesting its efficacy as a natural barrier against harmful solar radiation, thereby indicating its potential in skin protection applications (Sgarbossa et al., 2004).

5. Biological Activities and Potential Therapeutic Applications

Research has shown that dolichols exhibit several biological activities including antitumor, antivirus, modulation of blood sugar, liver protection, and hematogenesis. These findings indicate potential therapeutic applications of dolichols in clinical therapy (Ling, 2008).

6. Role in Glycosylation Disorders

Dolichol is critical in several glycosylation processes including N-linked protein glycosylation, C- and O-mannosylation, GPI-anchor biosynthesis, and O-glucosylation. Disorders in dolichol biosynthesis can lead to glycosylation disorders, emphasizing the significance of dolichol in cellular functions (Cantagrel & Lefeber, 2011).

7. Role in Congenital Disorders of Glycosylation

Mutations affecting the Nogo-B receptor, a subunit of cis-prenyltransferase, can cause congenital disorders of glycosylation. This highlights the importance of dolichol in glycosylation processes and its impact on human health (Park et al., 2014).

8. Metabolic Diseases Linked to Dolichol Biosynthesis Defects

Heritable disorders in dolichol metabolism have been linked to multisystem pathologies. These disorders, due to defects in dolichol biosynthesis, utilization, or recycling, are associated with decreased lipid-linked oligosaccharides, leading to underglycosylated proteins (Wolfe et al., 2012).

9. Analytical Study Across Evolution

Liquid chromatography coupled with electrospray ionization mass spectrometry has been used to study dolichols and polyprenols, elucidating their roles as sugar carriers in biosynthetic processes across different domains of life (Guan & Eichler, 2011).

10. Structural and Functional Aspects

Research has focused on the structural and functional aspects of dolichol metabolites. This includes the discovery of new variants like alloprenols and the investigation of their biosynthesis pathways, providing insights into the metabolic roles of dolichols (Skorupinska-Tudek et al., 2008).

11. Dolichol Isoform Profile in Diagnostics

The dolichol isoform profile has been proposed as a novel diagnostic option for congenital disorders of glycosylation, demonstrating the clinical significance of dolichol in medical diagnostics (Zdražilová et al., 2020).

12. Chemical Synthesis and Biological Functions

Research on S-dolichol has included its chemical structure, biosynthesis, biological functions, and chemical synthesis. This work provides a foundation for understanding the role of S-dolichol in various biological functions and its synthesis for research and potential therapeutic uses (Lan et al., 2010).

13. Dolichol's Effects on Stress Responses in Plants

Studies on Arabidopsis thaliana mutants revealed the effects of dolichol biosynthesis on plant stress responses, particularly related to the unfolded protein response, drought, and dark-induced senescence, suggesting dolichol's role in plant adaptation to environmental stresses (Zhang et al., 2008).

14. Dolichol in Cellular Antioxidant Machinery

Dolichol has been identified as a component of the cellular antioxidant machinery. Its role in protecting cell membranes against oxidative stress highlights its potential as a therapeutic target for conditions related to oxidative damage (Cavallini et al., 2016).

Mécanisme D'action

Orientations Futures

The deliberate modification of therapeutic protein glycosylation will become more prevalent as glycoengineering strategies, including sophisticated computer-aided tools for “building in” glycans sites, acceptance of a broad range of production systems with various glycosylation capabilities, and supplementation methods for .

Propriétés

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63-hexadecamethyltetrahexaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62-pentadecaen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H132O/c1-65(2)33-18-34-66(3)35-19-36-67(4)37-20-38-68(5)39-21-40-69(6)41-22-42-70(7)43-23-44-71(8)45-24-46-72(9)47-25-48-73(10)49-26-50-74(11)51-27-52-75(12)53-28-54-76(13)55-29-56-77(14)57-30-58-78(15)59-31-60-79(16)61-32-62-80(17)63-64-81/h33,35,37,39,41,43,45,47,49,51,53,55,57,59,61,80-81H,18-32,34,36,38,40,42,44,46,48,50,52,54,56,58,60,62-64H2,1-17H3/b66-35+,67-37+,68-39+,69-41+,70-43+,71-45+,72-47+,73-49+,74-51+,75-53+,76-55+,77-57+,78-59+,79-61+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COURORAOJFKVCU-JYFGJTLDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H132O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13937370 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)